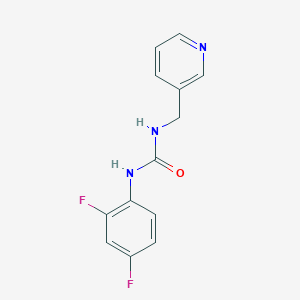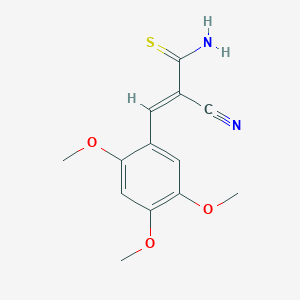
N-(2,4-difluorophenyl)-N'-(3-pyridinylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-N'-(3-pyridinylmethyl)urea, commonly known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It is synthesized by reacting 2,4-difluorophenyl isocyanate with 3-pyridylmethylamine. Diflunisal has been extensively studied for its therapeutic potential in various diseases, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-documented.
作用机制
Diflunisal exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are lipid mediators that are involved in the inflammatory response and play a role in pain and fever. By inhibiting COX, diflunisal reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Diflunisal has been shown to have a number of biochemical and physiological effects, including inhibition of COX activity, reduction of prostaglandin production, and reduction of inflammation. In addition, diflunisal has been shown to have antioxidant and neuroprotective effects, which may contribute to its therapeutic potential in Alzheimer's disease.
实验室实验的优点和局限性
Diflunisal has several advantages for lab experiments, including its high purity and stability, and its well-documented mechanism of action. However, diflunisal also has some limitations, including its potential for toxicity at high doses, and its potential for interaction with other drugs.
未来方向
There are several future directions for research on diflunisal, including:
1. Development of more potent and selective COX inhibitors.
2. Investigation of the neuroprotective effects of diflunisal in other neurodegenerative diseases.
3. Evaluation of the potential of diflunisal as a chemopreventive agent for cancer.
4. Investigation of the potential of diflunisal as a therapeutic agent for other inflammatory diseases, such as inflammatory bowel disease.
5. Development of new formulations of diflunisal that improve its bioavailability and reduce its potential for toxicity.
合成方法
Diflunisal is synthesized by reacting 2,4-difluorophenyl isocyanate with 3-pyridylmethylamine in the presence of a suitable solvent and base. The reaction proceeds via the formation of an intermediate urea, which is then converted to the final product by hydrolysis. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
科学研究应用
Diflunisal has been extensively studied for its therapeutic potential in various diseases, including osteoarthritis, rheumatoid arthritis, and Alzheimer's disease. In osteoarthritis, diflunisal has been shown to reduce pain and inflammation by inhibiting the production of prostaglandins, which are involved in the inflammatory response. In rheumatoid arthritis, diflunisal has been shown to reduce joint swelling and stiffness, and improve physical function. In Alzheimer's disease, diflunisal has been shown to reduce the accumulation of beta-amyloid plaques, which are believed to contribute to the development of the disease.
属性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c14-10-3-4-12(11(15)6-10)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGBONBIPINSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(pyridin-3-ylmethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5775159.png)


![2-[(2-chlorobenzyl)thio]pyrimidine](/img/structure/B5775187.png)


![4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)
![6-methyl-7-[(2-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775230.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5775239.png)

